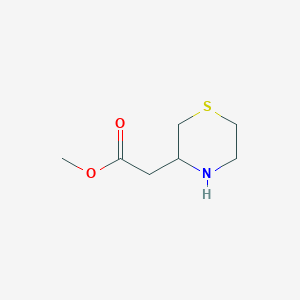
Methyl 2-(thiomorpholin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(thiomorpholin-3-yl)acetate is an organic compound with the molecular formula C7H13NO2S. It is known for its potential biological activity and various applications in scientific research. The compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiomorpholin-3-yl)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions: Methyl 2-(thiomorpholin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(thiomorpholin-3-yl)acetate has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of Methyl 2-(thiomorpholin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Methyl 2-(thiomorpholin-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(thiomorpholin-4-yl)acetate: Similar structure but with the thiomorpholine ring substituted at a different position.
Thiomorpholine: The parent compound without the ester group.
Methyl 2-(morpholin-3-yl)acetate: Similar structure but with an oxygen atom instead of sulfur in the ring.
Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen in the thiomorpholine ring, which imparts distinct chemical and biological properties. Its ester group also provides a site for further chemical modifications, enhancing its versatility in various applications.
特性
分子式 |
C7H13NO2S |
|---|---|
分子量 |
175.25 g/mol |
IUPAC名 |
methyl 2-thiomorpholin-3-ylacetate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3 |
InChIキー |
WSNTWKJQAMVODS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CSCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
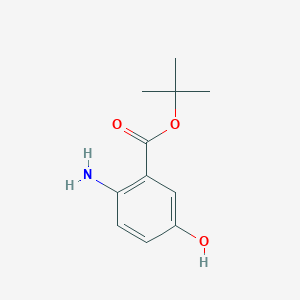
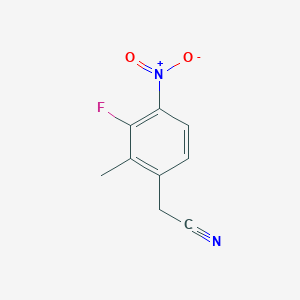
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)

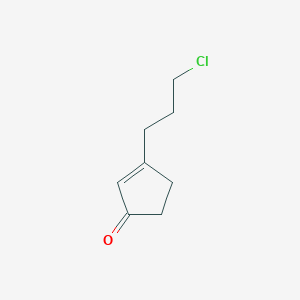

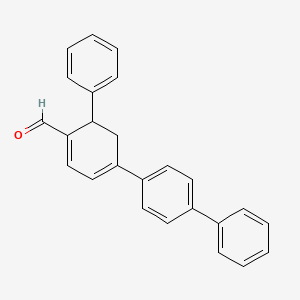
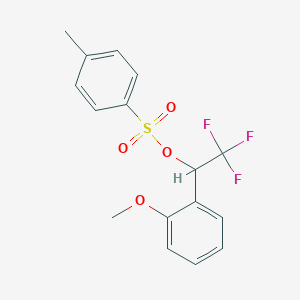



![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)
